molecular formula C27H22F5N3O6S B15145258 ROR|At modulator 5

ROR|At modulator 5

Cat. No.: B15145258
M. Wt: 611.5 g/mol
InChI Key: QOQQXGOQPMUGSD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROR|At modulator 5: is a compound that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a member of the nuclear receptor superfamily. RORγt is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has gained significant attention due to its potential therapeutic applications in autoimmune diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ROR|At modulator 5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural modifications and the availability of starting materials .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions: ROR|At modulator 5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. These products can include various derivatives and analogs of this compound with different biological activities .

Scientific Research Applications

Chemistry: In chemistry, ROR|At modulator 5 is used as a tool compound to study the structure-activity relationships of RORγt modulators. It helps in understanding the binding interactions and the effects of structural modifications on biological activity .

Biology: In biology, this compound is used to investigate the role of RORγt in the differentiation and function of Th17 cells. It helps in elucidating the molecular mechanisms underlying autoimmune diseases and inflammatory responses .

Medicine: In medicine, this compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being explored for its anticancer properties .

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting RORγt. It serves as a lead compound for the development of more potent and selective modulators .

Mechanism of Action

The mechanism of action of ROR|At modulator 5 involves binding to the ligand-binding domain of RORγt, leading to conformational changes that affect the receptor’s transcriptional activity. This binding can either activate or inhibit the receptor, depending on the nature of the modulator (agonist or inverse agonist). The molecular targets and pathways involved include the regulation of IL-17 production and the modulation of Th17 cell differentiation .

Comparison with Similar Compounds

Uniqueness: ROR|At modulator 5 is unique in its ability to directly target RORγt, offering a different mechanism of action compared to IL-17 antibodies. This direct modulation of RORγt provides an alternative therapeutic approach with potential advantages in terms of specificity and efficacy .

Properties

Molecular Formula

C27H22F5N3O6S

Molecular Weight

611.5 g/mol

IUPAC Name

1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1

InChI Key

QOQQXGOQPMUGSD-FQEVSTJZSA-N

Isomeric SMILES

CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F

Origin of Product

United States

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